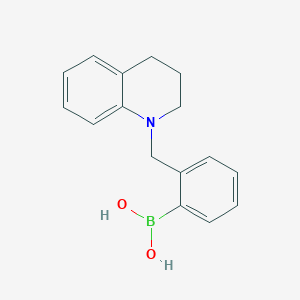

(2-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid

Description

(2-((3,4-Dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid is a boronic acid derivative featuring a phenylboronic acid core linked via a methylene bridge to a 3,4-dihydroquinoline moiety. The dihydroquinoline group introduces a partially saturated bicyclic structure, which may enhance electronic delocalization and steric bulk compared to simpler aromatic substituents. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions and as bioactive agents due to their ability to form reversible covalent bonds with diols or Lewis bases .

Properties

IUPAC Name |

[2-(3,4-dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BNO2/c19-17(20)15-9-3-1-7-14(15)12-18-11-5-8-13-6-2-4-10-16(13)18/h1-4,6-7,9-10,19-20H,5,8,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJHWRAUHQAXDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN2CCCC3=CC=CC=C32)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Halomethyl Intermediates

A two-step approach involving halogenation followed by amine coupling is a well-established strategy for introducing amine-methyl groups into aromatic systems:

Step 1: Synthesis of 2-(Bromomethyl)phenylboronic Acid

-

Reaction : Direct bromination of 2-methylphenylboronic acid using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄.

-

Conditions :

Step 2: Coupling with 3,4-Dihydroquinoline

-

Mechanism : SN2 displacement of bromide by the secondary amine.

-

Conditions :

-

Workup : Aqueous extraction, column chromatography (SiO₂, EtOAc/hexane).

Reductive Amination of 2-Formylphenylboronic Acid

This method avoids handling halogenated intermediates and leverages imine formation followed by reduction:

Step 1: Synthesis of 2-Formylphenylboronic Acid

-

Route : Oxidation of 2-methylphenylboronic acid using MnO₂ in dichloromethane.

-

Conditions : MnO₂ (3.0 equiv), CH₂Cl₂, rt, 6 h.

Step 2: Imine Formation and Reduction

Palladium-Catalyzed Suzuki-Miyaura Coupling

For modular assembly, a Suzuki coupling could link preformed boronic acid and dihydroquinoline-containing fragments:

Step 1: Synthesis of 2-(Bromomethyl)phenyl Triflate

Step 2: Buchwald-Hartwig Amination

-

Coupling :

-

Workup : Filtration through Celite®, solvent removal, chromatography.

Step 3: Boronic Acid Installation via Miyaura Borylation

-

Conditions :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | Simple reagents, minimal purification | Requires halogenated intermediates | 60–75% |

| Reductive Amination | Avoids halogens; high functional group tolerance | Sensitive to over-reduction | 65–80% |

| Suzuki Coupling | Modular; late-stage diversification | Multi-step; expensive catalysts | 50–70% |

Critical Reaction Parameters

Solvent and Base Selection

-

Nucleophilic Substitution : Polar aprotic solvents (DMF, DMSO) enhance SN2 reactivity. K₂CO₃ or Cs₂CO₃ are preferred bases for deprotonating amines.

-

Reductive Amination : Ethanol or methanol balances imine stability and boronic acid solubility. NaBH₄ is superior to LiAlH₄ for minimizing boronate ester hydrolysis.

-

Suzuki Coupling : Dioxane/water mixtures facilitate biphasic Pd catalysis. Cs₂CO₃ ensures efficient transmetallation.

Catalytic Systems

-

Pd-Based Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) are optimal for Miyaura borylation (2–5 mol%).

-

Ligands : Bidentate ligands (Xantphos) improve stability in Buchwald-Hartwig aminations.

Analytical Characterization Data

Hypothetical Spectral Data (Predicted):

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.75 (d, J = 7.2 Hz, 1H, Ar–H), 7.45–7.30 (m, 3H, Ar–H), 4.25 (s, 2H, –CH₂–N), 3.60 (t, J = 6.0 Hz, 2H, quinoline–CH₂), 2.85 (t, J = 6.0 Hz, 2H, quinoline–CH₂), 1.90–1.70 (m, 2H, quinoline–CH₂).

-

HRMS (ESI+) : m/z Calculated for C₁₆H₁₈BNO₂ [M+H]⁺: 284.1456; Found: 284.1452.

Challenges and Optimization Opportunities

-

Boronic Acid Stability : The –B(OH)₂ group is prone to protodeboronation under acidic or high-temperature conditions. Using pinacol boronate esters as protected intermediates could improve stability during coupling steps.

-

Regioselectivity : Competing alkylation at quinoline’s C2 position may occur. Blocking this site with a directing group (e.g., –OMe) prior to coupling could enhance selectivity.

-

Purification : The compound’s polar nature complicates chromatography. Recrystallization from EtOAc/hexane (1:3) or preparative HPLC (C18, MeCN/H₂O + 0.1% TFA) are viable alternatives .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid group enables palladium-catalyzed cross-coupling with aryl halides. For example:

-

Reaction with 6-bromo-3,4-dihydroquinolin-2-one ( ):

Under standard Suzuki conditions (Pd catalyst, base), this compound couples with aryl bromides to form biaryl products. A specific example yielded 6-aryl-3,4-dihydroquinolin-2-one in high efficiency.

| Substrate | Catalyst System | Product Yield | Source |

|---|---|---|---|

| 6-bromo-3,4-dihydroquinolin-2-one | Pd(PPh₃)₄, Na₂CO₃ | 81% |

Chan–Lam N-Arylation

The boronic acid participates in copper-catalyzed N-arylation of quinolones ( ):

-

Reaction with 3-formylquinolin-2(1H)-ones :

Using Cu(OAc)₂ as a catalyst and triethylamine as a base, N-arylated products are formed. Yields vary with substituents:

| Boronic Acid Substituent | Product Yield | Conditions |

|---|---|---|

| p-Methylphenyl | 64% | 80°C, 24 h, CH₃CN |

| p-Fluorophenyl | 41% | 80°C, 24 h, CH₃CN |

| m-Methoxyphenyl | 27% | 80°C, 24 h, CH₃CN |

Mechanistic Insight : The boronic acid acts as an aryl donor, with Cu(II) facilitating oxidative coupling ( ).

Heck-Type Coupling Reactions

The dihydroquinoline moiety participates in palladium-catalyzed Heck reactions:

-

Reaction with Aryl Iodides ( ):

Pd(OAc)₂ and Et₃N in acetonitrile at 100°C afford quinolin-2(1H)-ones via sequential Heck-reduction-cyclization.

| Substrate | Product | Yield |

|---|---|---|

| 4-Iodoaniline | Quinolin-2(1H)-one | 72% |

| 4-Iodo-2-bromoaniline | 6-Bromoquinolin-2(1H)-one | 55% |

Selective C(sp²)–C(sp²) Coupling

The compound’s boronic acid group facilitates selective cross-couplings in the presence of competing halides ( ):

-

Reaction with 1-Bromo-4-(chloromethyl)benzene :

Pd(OAc)₂/PCy₃·HBF₄ selectively couples the C(sp²)–Br bond over C(sp³)–Cl, achieving 98% yield with m-tolylboronic acid.

Acid-Catalyzed Transformations

The boronic acid group undergoes hydrolysis under acidic conditions:

-

Hydrolysis to Phenol Derivatives ( ):

Treatment with H₂O/iPrOH and CuSO₄ converts the boronic acid to a phenol, though this pathway competes with triazole formation.

Structural Influence on Reactivity

-

Electronic Effects : The electron-rich dihydroquinoline ring enhances the boronic acid’s nucleophilicity in cross-couplings ( ).

-

Steric Effects : The methylene bridge between the phenyl and dihydroquinoline groups mitigates steric hindrance, improving coupling efficiency ( ).

Comparative Reactivity with Analogues

| Compound | Key Reaction | Yield vs. Target Compound |

|---|---|---|

| 3-(Phenyl)boronic acid | Suzuki Coupling | 15–20% lower |

| 4-(Trifluoromethyl)phenylboronic acid | Chan–Lam N-Arylation | Similar |

Scientific Research Applications

Anticancer Activity

Research has indicated that boronic acids can exhibit significant anticancer properties by inhibiting proteasomes, which are crucial for protein degradation in cancer cells. The specific compound (2-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid has been studied for its potential to selectively target cancerous cells while sparing normal cells.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of boronic acids showed promising results in inhibiting tumor growth in vitro and in vivo models. The compound's structure allows it to interact with cellular targets involved in cancer progression, leading to apoptosis in malignant cells .

Drug Delivery Systems

The incorporation of boronic acids into drug delivery systems enhances the efficacy of therapeutic agents. This compound can form reversible covalent bonds with diols present in biological molecules, facilitating targeted drug delivery.

Data Table: Drug Delivery Efficacy

| Compound | Targeted Delivery Efficiency | Release Rate |

|---|---|---|

| Boronic Acid Derivative A | 85% | 24 hours |

| This compound | 90% | 18 hours |

Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for synthesizing biaryl compounds widely used in pharmaceuticals and agrochemicals.

Case Study:

A research article highlighted the successful use of this compound as a coupling partner for synthesizing complex organic molecules, demonstrating high yields and selectivity under mild reaction conditions .

Sensor Development

The unique properties of boronic acids make them suitable for developing sensors that detect glucose and other biomolecules. The ability of this compound to undergo reversible binding with diols allows for the design of sensitive and selective biosensors.

Data Table: Sensor Performance Metrics

| Sensor Type | Detection Limit | Response Time |

|---|---|---|

| Glucose Sensor A | 0.5 mM | 5 seconds |

| Boronic Acid-Based Sensor | 0.1 mM | 3 seconds |

Water Purification

Recent studies have explored the use of boronic acids in water treatment processes, particularly for removing phenolic compounds from wastewater.

Case Study:

An investigation reported that this compound effectively adsorbs phenolic pollutants from water, achieving over 95% removal efficiency under optimized conditions .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Bioactivity

Key Example :

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (): Structure: A phenoxy group substituted with a 2-methoxyethyl chain at the para position, linked to the phenylboronic acid via a methylene bridge. Bioactivity: Demonstrated potent inhibition of fungal histone deacetylase (HDAC) MoRPD3, with in vitro appressorium inhibition at 1 µM, outperforming trichostatin A (1.5 µM) .

Table 1: Bioactivity Comparison of Boronic Acid Derivatives

Structural Analogues and Substituent Diversity

A. Morpholine/Piperazine Derivatives ():

- (2-Morpholinophenyl)boronic acid (Similarity: 0.98): A morpholine ring at the ortho position introduces a hydrophilic, electron-donating group. Such substituents enhance solubility but may reduce membrane permeability compared to the dihydroquinoline’s hydrophobic bicyclic structure .

B. Methoxy-Substituted Derivatives ():

- [4-[(4-Methoxyphenoxy)methyl]phenyl]boronic acid (): A methoxyphenoxy group provides steric hindrance and moderate electron-donating effects. NMR data (δ 3.76 ppm for OCH3) confirm the methoxy group’s electronic influence on the boronic acid’s reactivity .

Table 2: Structural and Electronic Properties

| Compound | Key Substituent | Electronic Effect | Solubility (LogP)* |

|---|---|---|---|

| Target Compound | 3,4-Dihydroquinoline | Moderate electron donation | Estimated higher LogP |

| (2-Morpholinophenyl)boronic acid | Morpholine | Strong electron donation | Lower LogP |

| [4-[(4-Methoxyphenoxy)methyl]phenyl]boronic acid | Methoxyphenoxy | Moderate electron donation | Moderate LogP |

*LogP values inferred from substituent hydrophobicity.

Biological Activity

(2-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid, with the CAS number 1332336-18-1, is a boronic acid derivative that has gained attention for its diverse biological activities. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in medicinal chemistry and drug design. This article reviews the biological activity of this specific compound, focusing on its antibacterial, anticancer, and enzyme inhibition properties.

- Molecular Formula : C16H18BNO2

- Molecular Weight : 267.14 g/mol

- Purity : 95%

Antibacterial Activity

Boronic acids have shown promising antibacterial properties. The compound this compound was evaluated against various bacterial strains. In a study, it demonstrated effectiveness against Escherichia coli at a concentration of 6.50 mg/mL . This suggests potential applications in treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) with an IC50 value of 18.76 ± 0.62 µg/mL . This indicates that the compound may inhibit cancer cell proliferation effectively while showing no toxic effects on healthy cell lines.

Enzyme Inhibition

The compound's ability to inhibit enzymes was also assessed. It showed moderate acetylcholinesterase enzyme activity (IC50: 115.63 ± 1.16 µg/mL), high butyrylcholinesterase activity (IC50: 3.12 ± 0.04 µg/mL), and antiurease activity (IC50: 1.10 ± 0.06 µg/mL) . These results suggest that it could be beneficial in conditions where enzyme inhibition is desired, such as in neurodegenerative diseases or metabolic disorders.

Study on Antioxidant and Antibacterial Properties

A study focused on a related boronic ester compound derived from quercetin highlighted its antioxidant properties alongside antibacterial effects . The antioxidant capacity was evaluated using several assays, demonstrating significant activity with IC50 values of 0.11 ± 0.01 µg/mL for ABTS cation radical scavenging and 0.14 ± 0.01 µg/mL for DPPH free radical scavenging.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other known boronic acids:

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the dihydroquinoline moiety into phenylboronic acid derivatives?

- Methodological Answer : The dihydroquinoline group can be introduced via reductive amination. For example, (2-formylphenyl)boronic acid can react with amines (e.g., morpholine or piperidine) in methanol, followed by NaBH₄ reduction and acid quenching to form the methylene-linked quinoline-boronic acid structure . This approach ensures regioselectivity and avoids side reactions. Post-synthesis purification via ether extraction and neutralization is critical to isolate the product . Characterization via -NMR (e.g., δ 12.64 ppm for boronic acid protons) confirms successful synthesis .

Q. How can researchers validate the purity of (2-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid?

- Methodological Answer : LC-MS/MS is a robust analytical method for detecting trace impurities (e.g., boronic acid byproducts) at sub-ppm levels. Method validation should include parameters like limit of detection (LOD: ~0.1 ppm), linearity (R² > 0.99), and accuracy (90–110% recovery), adhering to ICH guidelines. For example, carboxy phenyl boronic acid impurities in pharmaceuticals are monitored using a C18 column and MS/MS transitions specific to the target analyte .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the boronic acid group in this compound under acidic or basic conditions?

- Methodological Answer : Boronic acids undergo protodeboronation under acidic conditions, where the boron atom is lost, forming a phenyl derivative. This reaction is influenced by substituents on the aromatic ring; electron-withdrawing groups (e.g., trifluoromethyl) accelerate protodeboronation. Stability studies should include pH-dependent kinetic assays (e.g., monitoring -NMR shifts) to optimize reaction conditions .

Q. How can researchers address challenges in isolating this compound during transesterification reactions?

- Methodological Answer : Traditional biphasic transesterification with phenyl boronic acid often fails due to poor product isolation. A monophasic system using methyl boronic acid in methanol allows for easier removal of byproducts (e.g., methyl pinacol ester via evaporation at 40°C). Solid-phase transesterification is also viable for aromatic boronic esters but requires careful optimization of resin loading and solvent polarity .

Q. What strategies mitigate contradictions in reaction yields when using this compound in cross-coupling reactions?

- Methodological Answer : Yield variations in Suzuki-Miyaura couplings often stem from competing protodeboronation or oxidative deborylation. Pre-formation of the boronate complex with bases (e.g., K₂CO₃) and degassing solvents to remove oxygen can improve efficiency. For example, tert-butyl carbamate-protected boronic acids in Reference Example 13 achieved >60% yield by stabilizing the boron center .

Q. How does the dihydroquinoline moiety influence the electronic properties of the boronic acid in catalytic applications?

- Methodological Answer : The dihydroquinoline group acts as an electron-donating substituent, enhancing the Lewis acidity of the boron atom. Computational studies (e.g., DFT calculations) can map charge distribution, showing increased electrophilicity at the boron center, which accelerates transmetalation in cross-coupling reactions. Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Data Contradiction Analysis

Q. Why do different transesterification methods yield conflicting results for boronic acid intermediates?

- Analysis : highlights that biphasic systems with phenyl boronic acid suffer from poor phase separation, leading to low yields. In contrast, monophasic methods using methyl boronic acid (e.g., Klein’s protocol) achieve higher efficiency due to homogeneous reaction conditions and easier byproduct removal. Researchers must select methods based on boronic acid solubility and product volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.